molecular formula C10H20N2O2 B3424738 tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate CAS No. 365996-19-6

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate

Cat. No. B3424738
CAS RN: 365996-19-6
M. Wt: 200.28 g/mol
InChI Key: PAXDIBGWURAVIH-YUMQZZPRSA-N
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Description

“tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate” is a pharmaceutical intermediate compound . It has a molecular weight of 285.39 and its IUPAC name is tert-butyl (1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexylcarbamate .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m0/s1 . This code provides a standard way to encode the compound’s structure and stereochemistry.


Physical And Chemical Properties Analysis

The compound is a solid and should be stored at 2-8°C in a dark place . Its density is predicted to be 1.09±0.1 g/cm3 and its boiling point is predicted to be 434.4±45.0 °C .

Scientific Research Applications

Enantioselective Synthesis

The title compound is a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the relative substitution of the cyclopentane ring (Ober et al., 2004).

Synthesis of Stereoselective Inhibitors

An efficient stereoselective route for preparing stereoisomers of this compound is described, crucial for synthesizing factor Xa inhibitors. The stereochemistry was controlled at specific centers via Mitsunobu reaction and base-catalyzed epimerization (Wang et al., 2017).

Mild One-Pot Curtius Rearrangement

The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide allows for the formation of an acyl azide intermediate, undergoing a Curtius rearrangement. This process leads to the desired tert-butyl carbamate in high yields at low temperatures (Lebel & Leogane, 2005).

Key Intermediates in Biologically Active Compounds

This compound serves as a crucial intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method has been established for this purpose (Zhao et al., 2017).

α-Alkyl-α-aminosilanes Synthesis

The tert-butyl carbamate derivatives of aminomethyltrialkylsilanes undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This method can be used to prepare α-functionalized α-amino silanes (Sieburth et al., 1996).

Glycosylative Transcarbamylation

The reaction of tert-butyl carbamates under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This reaction is tolerant of several common protecting groups and generates unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDIBGWURAVIH-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593817
Record name tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate

CAS RN

721395-15-9, 365996-19-6
Record name tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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